1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene

Catalog No.
S14627444
CAS No.
M.F
C13H19BrO
M. Wt
271.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene

Product Name

1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene

IUPAC Name

4-(3-bromopropyl)-1-ethoxy-2-ethylbenzene

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

InChI

InChI=1S/C13H19BrO/c1-3-12-10-11(6-5-9-14)7-8-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3

InChI Key

OMVKWIYBLXHKAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCBr)OCC

1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene is an organic compound characterized by a complex structure that includes a bromopropyl group, an ethoxy group, and an ethyl substituent on a benzene ring. Its molecular formula is C13H18BrC_{13}H_{18}Br, and it has a molecular weight of approximately 268.19 g/mol. The presence of the bromine atom makes it a potential candidate for various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Elimination Reactions: Under specific conditions, dehydrohalogenation can occur, resulting in the formation of alkenes.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, or reduced to form alkanes.

Common reagents used in these reactions include sodium amide for nucleophilic substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

While specific biological activity data on 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene is limited, compounds with similar structures often exhibit interesting biological properties. For instance, halogenated aromatic compounds are known to show antimicrobial and anticancer activities. The presence of the ethoxy group may enhance solubility and bioavailability, potentially contributing to its biological effects.

The synthesis of 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene typically involves multi-step organic reactions. A common method is:

  • Bromination: The starting material, 4-ethoxy-3-ethylbenzene, can be brominated using bromine in the presence of a catalyst.
  • Alkylation: The resulting brominated compound can then be reacted with 1-bromopropane in the presence of a base (like potassium carbonate) to introduce the propyl group.

This synthesis route can be optimized using various solvents and conditions to improve yield.

1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Its derivatives may be explored for potential therapeutic effects due to their structural similarities with biologically active compounds.
  • Material Science: The compound may be used in the development of specialty chemicals and materials with specific properties.

Interaction studies involving 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in synthetic pathways and biological systems. For example, its interactions with biological targets could provide insights into its potential pharmacological effects.

Several compounds share structural similarities with 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
1-Bromo-3-chloropropaneContains both bromine and chlorine substituentsUsed in pharmaceuticals as a phase separation reagent
1-Bromo-3-methylbenzeneContains a methyl group instead of ethoxyCommonly used in organic synthesis
1-Bromo-4-methylbenzeneSimilar structure but lacks propyl substitutionUsed as an intermediate in various chemical syntheses

Uniqueness

1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene is unique due to its combination of both bromine and ethoxy groups on the benzene ring. This structural arrangement enhances its reactivity profile compared to similar compounds, allowing for diverse chemical transformations that can be exploited in synthetic chemistry and potential biological applications.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

270.06193 g/mol

Monoisotopic Mass

270.06193 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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